Toloconium metilsulfate

Description

Contextualization as an International Nonproprietary Name (INN) Substance

Toloconium (B12799749) metilsulfate is recognized as an International Nonproprietary Name (INN) substance. antibodysociety.orgwho.intwikipedia.org The INN system, managed by the World Health Organization (WHO), is constitutionally mandated to create a unique and globally recognized name for each pharmaceutical substance. antibodysociety.orgwho.int These generic names are public property and are essential for clear communication in pharmacopoeias, scientific literature, and among regulatory bodies worldwide. antibodysociety.orgwho.int

The name "toloconium metilsulfate" was first put forth as a proposed INN in a 1967 publication of the WHO Chronicle. who.int Its inclusion in lists of INNs signifies its formal identification as a distinct chemical substance intended for pharmaceutical use. usitc.govwho.intwho.int The INN system uses common stems to categorize substances with similar pharmacological properties; this compound is listed among other quaternary ammonium (B1175870) compounds. who.intwho.int

Overview of Initial Research Discoveries and Early Academic Characterization

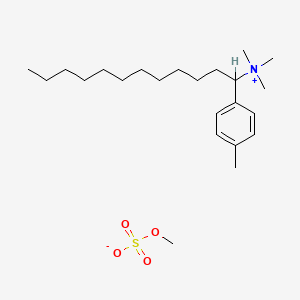

The initial academic characterization of this compound centered on defining its chemical and physical properties. It is identified chemically as trimethyl[1-(p-tolyl)dodecyl]ammonium methylsulfate (B1228091). medkoo.com As a quaternary ammonium salt, its structure consists of a cationic component, the toloconium ion, and an anionic component, the methylsulfate (also spelled metilsulfate) ion. nih.govncats.io The compound is racemic, meaning it is composed of an equal mixture of stereoisomers. nih.govncats.io

Early research established its identity as a quaternary ammonium antiseptic that has been used in infections of the mouth. ncats.io The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Data | Sources |

| CAS Number | 552-92-1 | medkoo.comchemicalbook.comchemsrc.com |

| Molecular Formula | C22H40N.CH3O4S | nih.govncats.iochemicalbook.com |

| Molecular Weight | 429.66 g/mol | medkoo.comnih.govchemicalbook.com |

| Synonyms | Tolocinium, Toloconium, toloconium methylsulfate, trimethyl-[1-(p-tolyl)dodecyl]ammonium, trimethyl-[1-(4-methylphenyl)dodecyl]azanium | medkoo.comchemicalbook.com |

| Stereochemistry | Racemic | nih.govncats.io |

| Appearance | Solid powder | medkoo.com |

Significance within Chemical and Biological Research Domains

In the domain of chemical research, this compound serves as a well-defined example of a quaternary ammonium compound. Its documented properties, including its molecular structure and identifiers like the CAS number, make it a reference point in chemical databases and for synthetic chemistry studies. chemicalbook.comnih.gov

Within biological research, the significance of this compound lies primarily in its classification as an anti-infective agent. ncats.io Specifically, it is categorized as a topical anti-infective, reflecting its historical application as an antiseptic. ncats.io Quaternary ammonium compounds, as a class, are known for their membrane-active properties. Their general mechanism of action involves the disruption of the cytoplasmic membranes of microorganisms, leading to the leakage of intracellular components and eventual cell death. While specific mechanistic studies on this compound are not widely detailed in the reviewed literature, its function as an antiseptic is consistent with this established activity for its chemical class. Its inclusion in patents related to immunoinflammatory diseases suggests its consideration in broader therapeutic contexts, although its primary established role remains that of an antiseptic. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl sulfate;trimethyl-[1-(4-methylphenyl)dodecyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.CH4O4S/c1-6-7-8-9-10-11-12-13-14-15-22(23(3,4)5)21-18-16-20(2)17-19-21;1-5-6(2,3)4/h16-19,22H,6-15H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIULPORFWIVEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C1=CC=C(C=C1)C)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970529 | |

| Record name | N,N,N-Trimethyl-1-(4-methylphenyl)dodecan-1-aminium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-92-1 | |

| Record name | Benzenemethanaminium, N,N,N,4-tetramethyl-α-undecyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toloconium metilsulfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-1-(4-methylphenyl)dodecan-1-aminium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toloconium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLOCONIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERT0485MCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation for Research Applications

Synthetic Pathways and Methodologies for Toloconium (B12799749) Metilsulfate Derivatization

The synthesis of toloconium metilsulfate and its derivatives primarily involves the quaternization of a tertiary amine. This process, known as the Menshutkin reaction, is a fundamental method for preparing quaternary ammonium (B1175870) salts. wikipedia.org

The key precursors for the synthesis of this compound are N,N-dimethyl-p-toluidine and a suitable alkylating agent, typically dimethyl sulfate (B86663). The reaction involves the nucleophilic attack of the tertiary amine on the alkylating agent.

The general synthetic approach can be described as follows:

Reaction of p-toluidine (B81030) with a methylating agent: To obtain the N,N-dimethyl-p-toluidine precursor, p-toluidine can be reacted with a methylating agent like methanol (B129727) in the presence of a catalyst such as POCl3 under elevated temperature and pressure. chemicalbook.com

Quaternization: The resulting N,N-dimethyl-p-toluidine is then reacted with an alkylating agent. For this compound itself, this would be a long-chain alkyl sulfate. To create derivatives, the structure of the tertiary amine or the alkylating agent can be varied. For instance, reacting N,N-dimethyl-p-toluidine with different alkyl halides or sulfates would yield a range of toloconium analogs. google.comnih.gov

Optimization of this reaction often involves adjusting the solvent, temperature, and stoichiometry of the reactants. Polar solvents are generally preferred for the Menshutkin reaction. wikipedia.org The choice of the alkylating agent is also critical, with alkyl iodides being more reactive than bromides or chlorides. wikipedia.org For industrial-scale synthesis, cost-effective and less hazardous reagents and conditions are sought. google.com

A general representation of the synthesis is the reaction of a tertiary amine with an alkyl halide, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

Table 1: Key Reactants in the Synthesis of this compound and its Analogs This table is interactive. Users can sort data by clicking on the column headers.

| Precursor Type | Example Compound | Role in Synthesis |

|---|---|---|

| Tertiary Amine | N,N-Dimethyl-p-toluidine | Provides the nitrogen atom for the quaternary ammonium group. |

| Alkylating Agent | Dimethyl sulfate | Provides the methyl group and the counter-ion. |

| Alkylating Agent | Long-chain alkyl halides | Used to introduce longer alkyl chains for derivatization. |

| Starting Material | p-Toluidine | Precursor for the synthesis of N,N-dimethyl-p-toluidine. |

This compound possesses a chiral center at the carbon atom attached to the p-tolyl group and the long alkyl chain. ncats.io As the synthesis typically starts from achiral precursors and does not employ chiral catalysts or resolving agents, the product is obtained as a racemic mixture. ncats.io

For research applications where stereospecificity is important, the synthesis would require modification. This could involve:

Use of a chiral precursor: Starting with a chiral form of the tertiary amine or the alkylating agent.

Asymmetric synthesis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Chiral resolution: Separating the enantiomers of the final racemic product using techniques like chiral chromatography.

The stereochemistry of the final product can significantly influence its biological activity and interaction with other chiral molecules.

Precursor Identification and Reaction Optimization Strategies

Spectroscopic and Chromatographic Approaches in Structural Confirmation

A comprehensive array of analytical techniques is employed to confirm the molecular structure of this compound and its derivatives. royalsocietypublishing.org

The structural elucidation of quaternary ammonium salts like this compound relies on a combination of spectroscopic and spectrometric methods. royalsocietypublishing.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. royalsocietypublishing.orgmdpi.com In quaternary ammonium salts, the chemical shifts of the protons and carbons near the positively charged nitrogen atom are deshielded and appear at a lower field. mdpi.com For instance, the methyl groups attached to the nitrogen in similar quaternary ammonium compounds show characteristic signals in the 1H NMR spectrum. rsc.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing quaternary ammonium compounds as they are already charged. nih.gov The mass spectrum will show a prominent peak corresponding to the cationic part of the molecule. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition. medkoo.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands for C-H (aliphatic and aromatic), C-N, and the sulfate counter-ion can be observed.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. royalsocietypublishing.org This technique can also be used to determine the absolute configuration of a single enantiomer if it has been isolated.

Table 2: Spectroscopic Data for Quaternary Ammonium Salts (General) This table is interactive. Users can sort data by clicking on the column headers.

| Technique | Information Obtained | Typical Observations for Quaternary Ammonium Salts |

|---|---|---|

| 1H NMR | Proton environment | Deshielded signals for protons adjacent to the nitrogen atom. |

| 13C NMR | Carbon skeleton | Deshielded signals for carbons bonded to the nitrogen atom. mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation | Prominent peak for the quaternary ammonium cation. nih.gov |

| Infrared Spectroscopy | Functional groups | C-N stretching, C-H stretching (aliphatic and aromatic). |

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound or to elucidate reaction mechanisms. In the context of this compound, stable isotopes such as deuterium (B1214612) (2H), carbon-13 (13C), or nitrogen-15 (B135050) (15N) can be incorporated into the molecule.

The synthesis of isotopically labeled this compound would involve using a labeled precursor. For example, using deuterated dimethyl sulfate would introduce deuterium atoms into the methyl groups attached to the nitrogen.

The primary application of isotopic labeling in conjunction with mass spectrometry is in quantitative analysis. nih.gov By using a known amount of the isotopically labeled compound as an internal standard, the concentration of the unlabeled compound in a sample can be accurately determined. researchgate.net This is particularly valuable in pharmacokinetic and metabolic studies. The labeled and unlabeled compounds are chemically identical and co-elute in chromatography, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. nih.gov This approach improves the reproducibility and accuracy of quantitative measurements. researchgate.net

Molecular and Cellular Pharmacological Investigations of Toloconium Metilsulfate

Mechanisms of Biological Action at the Molecular Level

The molecular mechanisms of Toloconium (B12799749) metilsulfate are presumed to align with those of other QACs, which primarily target cellular membranes rather than specific protein receptors.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding studies are crucial for identifying the specific molecular targets of a drug, providing data on affinity (Kd), receptor density (Bmax), and selectivity. nih.gov These assays often employ radiolabeled ligands to track interactions with receptors in various preparations, from isolated membranes to whole cells. nih.govspringernature.com Common techniques include competition, saturation, and kinetic binding assays. springernature.comsygnaturediscovery.com

For Toloconium metilsulfate, as a QAC, the primary "target" is not a classical protein receptor but the broader structure of the microbial cell membrane. taylorandfrancis.comdksh.com The fundamental ligand-target interaction is an electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup and the negatively charged components of bacterial cell walls and membranes, such as phospholipids (B1166683) and teichoic acids. mdpi.comrsc.org This initial binding is a critical first step in its antimicrobial action. While binding studies on intact cells can be performed, they would measure the compound's affinity for the cell surface rather than a specific receptor protein. nih.gov There is no specific evidence in the available literature of this compound binding to specific neurotransmitter or hormone receptors.

Enzyme Modulation and Activity Profiling

Enzyme modulation is another key mechanism for drug action, where a compound might inhibit or activate specific enzymes, thereby altering metabolic or signaling pathways. There is currently no available scientific literature detailing specific enzyme modulation or activity profiling for this compound. The primary mechanism of QACs is generally not considered to be enzyme inhibition. dksh.comrsc.org

However, should such investigations be undertaken, they would involve screening the compound against a panel of relevant enzymes to identify any inhibitory or activating effects. A compound that allosterically modulates an enzyme, for instance, binds to a site other than the active site to regulate its activity, offering potential for high specificity. nih.gov

Cellular Signaling Pathway Interventions

Drugs can exert their effects by intervening in cellular signaling pathways that control processes like cell growth, inflammation, and apoptosis. wikipedia.org For example, some antimicrobial agents can trigger apoptosis in target cells by activating specific pathways like the caspase-3 dependent pathway. frontiersin.org

Specific studies on this compound's impact on signaling pathways are not available. However, given its primary action of disrupting membrane integrity, it can be hypothesized that this would lead to a cascade of secondary effects on cellular signaling. dksh.comrsc.org The loss of membrane potential and leakage of cellular contents would inevitably disrupt ion-dependent signaling and trigger stress and cell death pathways. Furthermore, some QACs have been shown to induce the production of reactive oxygen species (ROS), which can modulate various signaling cascades. frontiersin.org

Membrane Interaction Dynamics and Permeability Mechanisms

The interaction with and disruption of the cell membrane is the hallmark mechanism of action for QACs like this compound. frontiersin.orgmdpi.com This process involves a multi-step interaction:

Electrostatic Attraction : The cationic head of the molecule binds to the negatively charged microbial membrane surface. mdpi.comrsc.org

Hydrophobic Insertion : The long, hydrophobic alkyl tail (a dodecyl chain in this case) penetrates the hydrophobic core of the lipid bilayer. researchgate.netscispace.com

Membrane Disruption : This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. dksh.comscispace.com

Leakage and Lysis : The compromised membrane allows for the leakage of essential cytoplasmic contents, such as ions and metabolites, ultimately leading to cell death. dksh.commdpi.com

The effectiveness of this process is influenced by the length of the alkyl chain, with optimal antimicrobial activity often seen within a specific range. researchgate.net The structure of this compound, combining a long hydrocarbon tail with a cationic head, is well-suited for this membranolytic action. medkoo.com

In Vitro Pharmacodynamics and Cellular Response Profiling

In vitro pharmacodynamic studies assess the effects of a drug on cells in a controlled environment, linking target engagement to a cellular response.

Target Engagement Assays in Isolated Systems

Target engagement assays are designed to confirm that a drug physically interacts with its intended target within a cellular environment. This is a critical step to validate a compound's mechanism of action and ensure that its biological effects are due to on-target activity. ncats.io

For this compound, the primary target is the cell membrane. Target engagement can be demonstrated using various assays that measure membrane integrity.

Table 2: Methodologies for Assessing Membrane Interaction and Target Engagement

| Assay Type | Principle | Application to this compound |

|---|---|---|

| Calcein Leakage Assay | Measures the release of a fluorescent dye (calcein) from lipid vesicles (liposomes) upon membrane disruption. scispace.com | Would quantify the membrane-permeabilizing power of the compound. |

| Live/Dead Staining | Uses fluorescent dyes like propidium (B1200493) iodide, which only enters cells with compromised membranes, to differentiate between live and dead cells. | Would visually confirm the membranolytic, bactericidal effect in a cell population. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with the binding of a ligand to a macromolecule or structure, providing thermodynamic data on the interaction. scispace.com | Could be used to study the affinity and thermodynamics of this compound partitioning into artificial lipid bilayers. |

| Cellular Thermal Shift Assay (CETSA®) | Assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. | While typically used for soluble or membrane-bound protein targets, it is not directly applicable to the lipid bilayer itself. |

These assays, applied in isolated systems such as bacterial cultures or artificial membrane models, would provide quantitative data on the pharmacodynamic effects of this compound, directly linking its membrane-disrupting properties to its antiseptic activity.

Cell-Based Functional Assays

Cell-based functional assays are crucial for determining the biological activity of a compound within a cellular context. bdbiosciences.com These assays can measure a wide range of cellular processes, including proliferation, viability, and apoptosis. bdbiosciences.com For antimicrobial compounds like this compound, these assays are instrumental in understanding their effects on host and microbial cells.

One common approach involves the use of reporter cell lines, where a specific cellular event triggers a measurable signal, such as fluorescence or luminescence. icosagen.com For instance, to assess the impact on ion channel function, a cell line expressing a particular channel and a halide-sensitive yellow fluorescent protein (YFP) can be utilized. nih.gov Changes in cell fluorescence upon exposure to the compound can indicate modulation of ion transport. nih.gov

Another important aspect of functional assays is the evaluation of cytotoxicity. Assays measuring apoptosis can reveal whether a compound induces programmed cell death. bdbiosciences.com This is characterized by morphological changes such as plasma membrane alterations and DNA fragmentation. bdbiosciences.com Such studies are vital to distinguish between a targeted antimicrobial effect and general cellular toxicity.

The following table provides an example of data that could be generated from cell-based functional assays for a hypothetical compound, illustrating the types of endpoints that are typically measured.

Table 1: Example Data from Cell-Based Functional Assays

| Assay Type | Cell Line | Compound Concentration (µM) | Measured Effect |

|---|---|---|---|

| Cytotoxicity (MTT Assay) | HeLa | 10 | 85% cell viability |

| Apoptosis (Caspase-3/7 Assay) | A549 | 10 | 1.2-fold increase in caspase activity |

This table is for illustrative purposes and does not represent actual data for this compound.

Microbial Cell Membrane Disruption Mechanisms

A primary mechanism of action for many antimicrobial agents, particularly cationic compounds, is the disruption of the microbial cell membrane. explorationpub.com The initial interaction is often electrostatic, between the positively charged compound and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. explorationpub.com

Following this initial binding, the compound can insert into the lipid bilayer, leading to a loss of membrane integrity. This disruption can be assessed through various methods:

Membrane Permeabilization Assays: These assays measure the leakage of intracellular components. For example, the release of ATP can be quantified using bioluminescence kits. frontiersin.org

Membrane Depolarization Assays: Fluorescent dyes, such as cyanine (B1664457) dyes, can be used to monitor changes in the transmembrane potential. frontiersin.org Permeabilization of the membrane leads to dye release and an increase in fluorescence, indicating depolarization. frontiersin.org

Vesicle Leakage Assays: Model membrane systems, like large unilamellar vesicles (LUVs) containing a fluorescent dye at self-quenching concentrations, can be used. frontiersin.org Disruption of the vesicle membrane by the compound causes the dye to leak out and fluoresce. frontiersin.org

The ability of an antimicrobial peptide or compound to lyse bacterial membranes should correlate with its minimum inhibitory concentration (MIC). frontiersin.org If the concentration required for membrane disruption is significantly higher than the MIC, it suggests that other intracellular mechanisms may be at play. frontiersin.org

Antimicrobial and Antifungal Modalities in In Vitro Systems

The antimicrobial and antifungal activity of a compound is typically quantified in vitro to determine its potency against a range of microorganisms. mdpi.com Standard methods include broth microdilution and disk diffusion assays. researchgate.netnih.gov

The minimum inhibitory concentration (MIC) is a key parameter determined from these assays. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.comnih.gov

In vitro testing is performed against a panel of clinically relevant bacterial and fungal strains, including both standard collection strains and, importantly, multi-resistant clinical isolates. mdpi.com This provides a comprehensive overview of the compound's spectrum of activity. For example, testing might include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal species (e.g., Candida albicans, Aspergillus niger). nih.govjournaljamb.com

The results of these assays can be presented in a table format, as shown below, to compare the activity of the compound against different microorganisms.

Table 2: Example In Vitro Antimicrobial and Antifungal Activity Data

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 8 |

This table is for illustrative purposes and does not represent actual data for this compound.

Biophysical Characterization of Compound-Target Interactions

Kinetic and Thermodynamic Binding Analyses

Understanding the kinetics and thermodynamics of how a compound binds to its target is fundamental to elucidating its mechanism of action. plos.org Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for this purpose. europeanpharmaceuticalreview.com

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. europeanpharmaceuticalreview.comrsc.org This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This data helps to understand the forces driving the binding event. europeanpharmaceuticalreview.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. europeanpharmaceuticalreview.com SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). nih.gov The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon). Analyzing these kinetic parameters offers deeper insights into the binding mechanism than affinity measurements alone. europeanpharmaceuticalreview.comnih.gov

The following table illustrates the type of data obtained from such analyses.

Table 3: Example Kinetic and Thermodynamic Binding Data

| Parameter | Value | Technique |

|---|---|---|

| Kd (Dissociation Constant) | 5.2 µM | SPR |

| kon (Association Rate) | 1.8 x 104 M-1s-1 | SPR |

| koff (Dissociation Rate) | 9.4 x 10-2 s-1 | SPR |

| ΔH (Enthalpy Change) | -8.5 kcal/mol | ITC |

This table is for illustrative purposes and does not represent actual data for this compound.

Structural Biology Approaches to Complex Formation

Structural biology techniques are employed to determine the three-dimensional structure of a compound in complex with its biological target. This provides a detailed atomic-level view of the interaction, revealing the specific residues involved in binding and the conformational changes that may occur upon complex formation. nih.gov

X-ray crystallography is a primary method used for this purpose. It requires the formation of a high-quality crystal of the compound-target complex. nih.gov The resulting electron density map allows for the building of an atomic model of the complex, which can guide further structure-based drug design efforts.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.gov This technique involves flash-freezing the sample in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D images. nih.gov

These structural studies are complemented by computational approaches, such as molecular dynamics simulations, which can provide insights into the dynamic nature of the binding process and the stability of the complex over time. nih.gov Structure prediction methods can also provide initial models to aid in the interpretation of experimental data. nih.gov The ultimate goal is to understand how the binding of the compound to its target at a molecular level translates into the observed biological function.

Pre Clinical Pharmacokinetic and Pharmacodynamic Research of Toloconium Metilsulfate

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research

In the early stages of drug development, a thorough understanding of a compound's ADME properties is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. bioivt.com In vitro assays provide valuable data on how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. These studies are essential for selecting promising drug candidates and designing further pre-clinical and clinical investigations. nuvisan.comselvita.com

Microsomal and Hepatocyte Stability Assessments

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. In vitro systems such as liver microsomes and hepatocytes are widely used to assess this parameter. thermofisher.com Microsomes, which are subcellular fractions of the liver, contain a high concentration of phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. bioivt.combdj.co.jp They are a cost-effective and high-throughput model for screening metabolic stability. dls.com

Hepatocytes, on the other hand, are considered the "gold standard" for drug metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes and cofactors. bdj.co.jp Cryopreserved human hepatocytes are often used and have been shown to provide a more accurate prediction of in vivo intrinsic clearance compared to microsomes. nih.gov While suspension models have limitations in terms of viability over time, plated hepatocyte models can extend the duration of incubations, which is particularly useful for assessing the stability of low-clearance compounds. thermofisher.com

Table 1: Comparison of In Vitro Liver Models for Metabolic Stability Studies

| Feature | Liver Microsomes | Hepatocytes |

| Enzyme Complement | Enriched in Phase I (CYP, FMO) and some Phase II (UGT) enzymes. bdj.co.jpdls.com | Contains a full complement of Phase I and Phase II metabolic enzymes and cofactors. bdj.co.jp |

| Cellular Integrity | Subcellular fractions, lacking intact cellular structure. dls.com | Intact cells, providing a more physiologically relevant system. dls.com |

| Applications | High-throughput screening, metabolic stability of CYP substrates, reaction phenotyping. bioivt.com | "Gold-standard" for metabolic stability, metabolite profiling, clearance prediction, and toxicity studies. bdj.co.jp |

| Limitations | Can underpredict the clearance of non-CYP metabolized drugs. thermofisher.com | Higher cost and variability between donors. dls.com |

Plasma Protein Binding Dynamics

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its pharmacokinetic and pharmacodynamic properties. mdpi.com Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared from the body. bioivt.com Therefore, determining the fraction of unbound drug (fu) is a critical component of preclinical data. bioivt.com

Several in vitro methods are employed to measure plasma protein binding, including equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov Ultrafiltration is a commonly used technique due to its simplicity and speed. mdpi.comnih.gov However, it is important to consider potential non-specific binding of the compound to the filter membrane, which can affect the accuracy of the results. mdpi.com The binding of drugs to plasma proteins is a reversible process, and for highly bound drugs, even small changes in binding can lead to significant increases in the free concentration, potentially impacting efficacy and safety. semanticscholar.orgnih.gov

Metabolite Identification and Profiling Using LC-MS/MS

Identifying the metabolites of a drug candidate is essential for understanding its metabolic pathways and assessing the potential for the formation of active or toxic metabolites. sciex.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for metabolite identification and profiling. uba.arresearchgate.net This method separates metabolites based on their physicochemical properties using liquid chromatography and then identifies them based on their mass-to-charge ratio and fragmentation patterns using tandem mass spectrometry. uba.ar

The process typically involves incubating the drug with a metabolically active system, such as liver microsomes or hepatocytes, and then analyzing the resulting mixture. noaa.gov Advanced software tools can aid in the automated identification of potential metabolites by comparing the acquired data with known metabolic transformations and spectral libraries. sciex.com Accurate mass measurements and detailed fragmentation analysis are crucial for the confident structural elucidation of metabolites. researchgate.net

Reaction Phenotyping for Metabolic Enzyme Interactions (e.g., CYP Enzymes)

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. nih.gov This is particularly important for cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in the metabolism of a vast number of drugs. medsafe.govt.nznih.gov The major human CYP isoforms include CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, with CYP3A4 being responsible for the metabolism of over 50% of currently marketed drugs. nih.govmedsafe.govt.nz

In Vivo Pharmacokinetic Characterization in Pre-clinical Animal Models

Following in vitro characterization, in vivo pharmacokinetic studies in preclinical animal models are essential to understand how a drug behaves in a whole organism. nuvisan.com These studies provide critical information on the absorption, distribution, metabolism, and excretion of the drug, which is necessary for dose selection in subsequent efficacy and toxicology studies. fda.gov

Bioavailability and Biodistribution Studies

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov It is a key pharmacokinetic parameter that is influenced by both absorption and first-pass metabolism. jpionline.org In vivo bioavailability studies are typically conducted by administering the drug through both an intravenous and a non-intravenous route (e.g., oral) and comparing the resulting plasma concentration-time profiles. europa.eu Animal models such as mice, rats, and dogs are commonly used for these studies, with the choice of species depending on factors such as similarities in gastrointestinal physiology and drug-metabolizing enzymes to humans. researchgate.netnih.gov

Biodistribution studies aim to determine the extent and rate of drug distribution to various tissues and organs throughout the body. iaea.orgnih.gov These studies are often conducted using radiolabeled compounds, allowing for the quantification of the drug and/or its metabolites in different tissues at various time points after administration. nih.gov Imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can provide non-invasive, dynamic visualization of drug distribution in living animals. nih.govnih.gov Understanding the biodistribution of a drug is crucial for identifying target tissues, assessing potential off-target accumulation, and informing dosimetry calculations for radiolabeled agents. iaea.orgnih.gov

Tissue Distribution and Accumulation Research

No information is publicly available regarding the tissue distribution and accumulation of toloconium (B12799749) metilsulfate in pre-clinical models.

Elimination Pathways and Excretion Dynamics

Specific details on the metabolic pathways and excretion routes for toloconium metilsulfate have not been publicly documented.

Species-Specific Pharmacokinetic Comparisons

There is no available data comparing the pharmacokinetic parameters of this compound across different animal species.

Structure Activity Relationship Sar and Rational Design of Toloconium Metilsulfate Analogs

Identification of Key Structural Moieties for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. nih.gov For toloconium (B12799749) metilsulfate, a quaternary ammonium (B1175870) compound, several structural components are considered critical for its activity. The molecule consists of a lipophilic dodecyl group, a tolyl group, and a positively charged quaternary ammonium center, with metilsulfate as the counter-ion. nih.gov

The key structural moieties likely responsible for its biological activity include:

The Quaternary Ammonium Head: The permanent positive charge on the nitrogen atom is a crucial feature. This cationic center can engage in electrostatic interactions with negatively charged residues on biological targets, such as amino acid side chains (e.g., aspartate, glutamate) in proteins or phosphate (B84403) groups in cell membranes.

The Long Alkyl Chain (Dodecyl Group): This C12 chain provides a significant lipophilic character to the molecule. This lipophilicity is essential for partitioning into and interacting with lipid bilayers of cell membranes, potentially disrupting their structure and function. The length and nature of this alkyl chain are often critical determinants of activity in similar surfactant-like molecules.

The interplay between the hydrophilic cationic head and the lipophilic tail is a defining characteristic of toloconium metilsulfate, suggesting that its mechanism of action may involve interactions with cell surfaces or membranes.

Design and Synthesis of this compound Analogs for SAR Studies

Key strategies for designing analogs for SAR studies include:

Varying the Alkyl Chain Length: Synthesizing homologs with shorter or longer alkyl chains (e.g., C8, C10, C14, C16) can reveal the optimal lipophilicity for activity. A C-C single bond can be reduced from a double bond, which in some cases leads to a complete loss of activity. nih.gov

Modifying the Aromatic Ring: The tolyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings to probe the importance of electronic and steric effects. Substituents with different electronic properties (electron-donating or electron-withdrawing) can be introduced to the ring. rsc.org

Altering the Quaternary Ammonium Group: The methyl groups on the nitrogen can be replaced with larger alkyl groups (e.g., ethyl, propyl) to assess the steric requirements around the cationic center.

Changing the Counter-ion: While the metilsulfate anion is not part of the active moiety, it can influence the compound's physical properties. Synthesizing analogs with different counter-ions (e.g., halides) can help to rule out any specific effects of the counter-ion on the observed biological activity.

The synthesis of these analogs allows for a systematic exploration of the chemical space around the parent this compound structure, providing valuable data for building a comprehensive SAR model. rsc.org

Computational Chemistry and Molecular Modeling Approaches in SAR

In modern drug discovery, computational methods are indispensable tools for understanding SAR at a molecular level. nih.gov These approaches complement experimental studies by providing insights into how a molecule interacts with its biological target and by predicting the activity of virtual compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgprotoqsar.com A QSAR model is essentially an equation that correlates molecular descriptors (numerical representations of a molecule's physicochemical properties) with a specific biological endpoint. protoqsar.comnih.gov

The general workflow for developing a QSAR model for this compound analogs would involve:

Data Set Compilation: A dataset of this compound analogs with their experimentally determined biological activities is collected. nih.gov This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). frontiersin.org

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape, surface area).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that best correlates the descriptors with the observed activity. researchgate.net

Model Validation: The predictive ability of the QSAR model is rigorously assessed using the test set and other statistical metrics to ensure its robustness and reliability. researchgate.net

A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize and test, thereby saving time and resources.

Molecular Docking and Dynamics Simulations

When the three-dimensional structure of the biological target is known, molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding process.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. It scores the different binding poses based on their interaction energies, helping to identify the most likely binding mode. For this compound, docking studies could reveal how the cationic head interacts with specific amino acid residues in a binding pocket and how the lipophilic tail orients itself within a hydrophobic region.

These computational tools are powerful for visualizing and analyzing molecular interactions, providing a rational basis for the structural modifications aimed at improving binding affinity and, consequently, biological activity.

Optimizing Pharmacological Profiles through Structural Modifications

The ultimate goal of SAR studies is to guide the optimization of a lead compound's pharmacological profile. gardp.org This involves making targeted structural modifications to enhance desired properties while minimizing undesirable ones. For this compound, this could involve:

Enhancing Potency: Based on SAR and modeling data, modifications can be made to strengthen the interactions with the biological target. For example, if a hydrophobic pocket is identified, extending the alkyl chain or adding a bulky group to the aromatic ring might increase potency.

Improving Selectivity: Often, a drug can interact with multiple targets, leading to off-target effects. By understanding the SAR for different targets, it may be possible to introduce structural changes that favor binding to the desired target over others, thereby improving selectivity.

Modulating Physicochemical Properties: Structural modifications can also be used to fine-tune the physicochemical properties of the molecule, such as its solubility and membrane permeability. For instance, introducing polar functional groups can increase aqueous solubility, which can be important for formulation and bioavailability.

The iterative process of designing, synthesizing, testing, and computationally analyzing analogs allows for a progressive refinement of the molecular structure, leading to compounds with optimized pharmacological profiles.

Advanced Analytical Methodologies for Toloconium Metilsulfate Research

Development of Sensitive Detection and Quantification Methods

The effective study of Toloconium (B12799749) metilsulfate requires analytical methods with high sensitivity and specificity for its detection and quantification. As a quaternary ammonium (B1175870) compound (QAC), it possesses a permanent positive charge, which presents unique analytical challenges. oup.com While methods for detecting total QACs, such as colorimetric assays, have existed for decades, the specific quantification of individual compounds like Toloconium metilsulfate in various matrices necessitates more sophisticated approaches. acs.org

Spectrophotometric methods offer a rapid and convenient option for quantification, with one study demonstrating a limit of detection (LOD) as low as 0.53 mg L⁻¹ for certain QACs. cabidigitallibrary.org However, for enhanced sensitivity and specificity, particularly in complex biological or environmental samples, chromatography-based methods are superior. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are frequently employed. mdpi.comresearchgate.net For instance, a non-aqueous capillary electrophoresis (NACE) method with indirect ultraviolet (UV) detection has been developed for several QACs, achieving an LOD of 0.5 mg/L and a limit of quantitation (LOQ) of 5.0 mg/L. mdpi.com The highest sensitivity is typically achieved with mass spectrometry, which is essential for detecting individual analytes at very low concentrations. acs.org

Below is a table summarizing various detection and quantification methods applicable to quaternary ammonium compounds like this compound.

| Method | Principle | Typical Application | Sensitivity |

| Colorimetric/Spectrophotometric Assays | Formation of a colored complex that is measured by absorbance. acs.orgcabidigitallibrary.org | Rapid screening, quantification in simple matrices. cabidigitallibrary.org | Moderate (e.g., LOD ~0.53 mg/L). cabidigitallibrary.org |

| Ion Chromatography (IC) | Separation based on ionic interactions followed by conductivity detection. researchgate.net | Quantification in aqueous samples, such as indoor air collected on media. researchgate.net | High (e.g., LOD ~0.56 µg/mL). researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with UV or evaporative light-scattering detectors (ELSD). mdpi.comnih.gov | Quantification in formulations and bulk material. nih.gov | High, depending on detector. mdpi.com |

| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility. mdpi.com | Analysis of charged species in disinfectant products. mdpi.com | High (e.g., LOD ~0.5 mg/L). mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-based detection for high specificity. acs.orgnih.gov | Trace analysis in complex matrices (environmental, biological). acs.orgrsc.org | Very High. acs.org |

Application of X-ray Fluorescence (XRF) Spectrometry in Binding Research

X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive analytical technique used to determine the elemental composition of materials. xrfscientific.commuanalysis.comcarleton.edu The method involves bombarding a sample with high-energy X-rays, which causes atoms within the sample to become ionized by ejecting inner-shell electrons. carleton.edulongdom.org When electrons from higher energy orbitals drop to fill the vacancies, they emit secondary "fluorescent" X-rays. xrfscientific.com The energy of these emitted X-rays is characteristic of each element, acting as a unique fingerprint, allowing for qualitative and quantitative analysis. longdom.org

In the context of chemical and biochemical research, XRF has been adapted for studying molecular binding events. wipo.int This application is particularly relevant for investigating how a compound like this compound might interact with target receptors or other molecules. A patented method describes the use of X-ray fluorescence spectrometry for detecting such binding events, measuring binding selectivity, and even estimating the therapeutic index of chemicals. wipo.int The process involves exposing receptors to a potential chemical, such as this compound, and then using XRF to detect an element present in the chemical but not the receptor, or vice-versa, to confirm binding.

The key principles of XRF application in binding research are outlined below:

| Principle/Step | Description |

| Excitation | A primary X-ray beam is directed at the sample containing the receptor and potentially bound chemical. xrfscientific.com |

| Ionization & Fluorescence | Atoms in the sample absorb energy, eject inner electrons, and emit characteristic fluorescent X-rays as outer electrons fill the vacancies. carleton.edu |

| Detection | A detector measures the energy and intensity of the emitted fluorescent X-rays. xrfscientific.com |

| Analysis | The presence and quantity of specific elements are determined from the X-ray spectrum, which can confirm the presence of the bound chemical. longdom.org |

This technique is valuable because it is non-destructive and can be applied to samples in various forms, including solids and liquids, with minimal preparation. xrfscientific.com

Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis

Analyzing this compound within complex mixtures, such as biological fluids or environmental samples, requires the high resolving power of chromatography combined with the specificity of mass spectrometry (MS). Quaternary ammonium compounds (QACs) are known to be analytically challenging due to their hydrophilicity, potential thermal instability, and lack of a strong chromophore, which can complicate detection by conventional methods. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose. nih.gov It separates compounds in a liquid phase before they enter the mass spectrometer.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds like QACs that are poorly retained on traditional reversed-phase (RP) columns. nih.gov

Reversed-Phase (RP) Chromatography can also be used, often with ion-pairing reagents like heptafluorobutyric acid (HFBA) to improve retention of the charged QACs on the nonpolar stationary phase. oup.com A study on a similar compound, neostigmine (B1678181) methylsulfate (B1228091), utilized an RP-HPLC method for analysis. nih.gov

Tandem MS (MS/MS) provides an additional layer of specificity, isolating a compound's molecular ion and fragmenting it to produce a characteristic pattern, confirming its identity with high confidence. oup.comeurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is less direct for non-volatile and ionic QACs like this compound because they cannot pass through the GC system intact. american.edu However, methods involving high-temperature injection ports can induce a Hofmann elimination reaction, converting the QAC into a volatile tertiary amine that can be separated by GC and identified by MS. american.eduoup.com This pyrolysis-GC-MS approach allows for the structural elucidation of the carbon chains attached to the nitrogen atom. american.edu

A summary of these techniques for complex mixture analysis is provided below.

| Technique | Separation Principle | Detection Principle | Suitability for this compound |

| HILIC-MS | Partitioning between a hydrophilic stationary phase and a semi-aqueous mobile phase. nih.gov | Mass-to-charge ratio. | Excellent for retaining and separating polar, charged QACs. nih.gov |

| RP-LC-MS | Partitioning between a nonpolar stationary phase and a polar mobile phase, often with ion-pairing reagents. oup.com | Mass-to-charge ratio. | Good, especially with ion-pairing to enhance retention. oup.com |

| Pyrolysis-GC-MS | Separation of volatile thermal degradation products based on boiling point and polarity. american.edu | Mass-to-charge ratio of fragments. | Applicable for structural analysis via controlled chemical transformation. american.edu |

These methods are essential for determining the presence and concentration of this compound and its potential metabolites or degradation products in challenging sample matrices.

High-Throughput Screening (HTS) Methodologies for Compound Evaluation

High-Throughput Screening (HTS) encompasses a range of automated technologies used to rapidly test thousands to millions of compounds for a specific biological activity. nih.gov This approach is fundamental in early-stage research to identify "hits"—compounds that demonstrate a desired effect on a biological target. For a compound like this compound, HTS assays could be employed to evaluate its interaction with a wide array of proteins or cellular pathways.

The HTS workflow generally involves several key stages:

Assay Development and Preparation : An assay is designed to produce a measurable signal (e.g., fluorescence, luminescence) in response to the compound's activity. This is then miniaturized for use in microtiter plates (e.g., 384- or 1536-well formats).

Primary Screen : The entire compound library is tested at a single concentration to quickly identify initial hits. This process relies heavily on robotics and automated data acquisition.

Confirmatory (Secondary) Screen : Hits from the primary screen are re-tested, often in concentration-response format, to confirm their activity and eliminate false positives.

Lead Selection : Confirmed hits are further characterized to select the most promising candidates for more detailed studies.

In a large-scale screening of 1,408 compounds to assess their effects on the hERG potassium channel, a quantitative HTS (qHTS) format using a cell-based thallium influx assay was employed. nih.gov This study successfully identified 17 compounds, including several QACs, that inhibited the channel. nih.gov Such an approach could be directly applied to evaluate this compound. HTS protocols have been specifically described for identifying inhibitors of various enzymes, using multiple fluorescent probes to ensure the reliability of the hits. nih.gov These methods provide a framework for the large-scale evaluation of QACs. nih.govnih.gov

| HTS Stage | Objective | Key Activities |

| Assay Development | Create a robust, miniaturized, and automatable test. | Select assay type (e.g., cell-based, biochemical), optimize conditions, validate with control compounds. |

| Primary Screening | Rapidly identify active compounds ("hits") from a large library. | Single-concentration screening using robotic liquid handling and automated readers. nih.gov |

| Confirmatory Screening | Verify hits and determine potency (e.g., IC₅₀). | Re-test hits at multiple concentrations to generate dose-response curves. nih.gov |

| Lead Selection | Prioritize confirmed hits for further research. | Analyze potency, efficacy, and other properties to select lead compounds. |

Emerging Research Avenues and Translational Science Perspectives for Toloconium Metilsulfate Pre Clinical Focus

Novel In Vitro and Ex Vivo Model Development

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses have catalyzed the development of more physiologically relevant models. These advanced systems offer a more accurate representation of complex in vivo environments, crucial for re-evaluating and discovering new activities of existing compounds like Toloconium (B12799749) metilsulfate.

Organoids are three-dimensional, self-organizing microtissues derived from stem cells that mimic the architecture and function of native organs. moleculardevices.com Patient-derived organoids (PDOs), in particular, retain the genetic and phenotypic characteristics of the original patient's tissue, making them invaluable tools for disease modeling and personalized medicine. crownbio.com

For Toloconium metilsulfate, these models present a significant opportunity to study its efficacy and mechanism of action in a human-relevant context. For instance, patient-derived colorectal cancer organoids or healthy colon organoids could be employed to investigate the compound's effects on gut tissues. moleculardevices.commimetas.com Such models would be instrumental in exploring its anti-infective properties against specific gut pathogens or in assessing its impact on epithelial barrier integrity in a controlled, organ-like system. mimetas.com The use of organoids derived from various tissues could expand the investigative scope to other potential applications suggested by its broad classification as a bioactive agent.

| Organoid Model | Potential Research Application for this compound | Key Insights |

| Intestinal Organoids | Investigating efficacy against enteric pathogens; assessing impact on gut epithelial barrier function. | Mechanism of action in a complex, multi-cellular gut environment. moleculardevices.commimetas.com |

| Lung Organoids | Modeling respiratory infections to test the compound's activity against relevant pathogens. | Potential application in respiratory diseases, understanding effects on mucus production and ciliary function. moleculardevices.comsigmaaldrich.com |

| Patient-Derived Cancer Organoids | Screening for potential anti-neoplastic activity or synergistic effects with existing chemotherapies. | Identification of novel therapeutic indications in oncology. crownbio.com |

Beyond organoids, advanced 3D cell culture techniques provide superior models of in vivo conditions compared to traditional 2D cultures. nih.gov These methods, which include spheroids and hydrogel-based systems, facilitate natural cell-cell and cell-matrix interactions. frontiersin.orgvisikol.com When combined with microfluidic platforms, often called "organs-on-a-chip," these cultures can simulate the dynamic environment of living tissues, including fluid flow and mechanical cues. sigmaaldrich.com

The application of these platforms could enable dynamic studies of this compound. For example, a "gut-on-a-chip" model could be used to study the compound's absorption, metabolism, and effect on gut flora under perfusion, offering insights that static cultures cannot provide. mimetas.com These systems allow for precise control over the cellular microenvironment, making them ideal for detailed mechanistic studies and for testing the compound against co-cultures of human cells and pathogenic microorganisms. nih.gov

Organoid and Patient-Derived Model Systems

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Target Identification

Omics technologies provide a global view of molecular changes within a biological system. Transcriptomics (analyzing RNA transcripts) and proteomics (analyzing proteins) are powerful tools for identifying drug targets and elucidating mechanisms of action. google.com Patents have previously listed this compound in the context of broad screening and discovery efforts that may involve proteomics. googleapis.comepo.org

A modern, targeted approach would involve treating relevant cell models (such as organoids or 3D cultures) with this compound and subsequently performing comprehensive transcriptomic and proteomic analyses. By comparing the molecular profiles of treated and untreated cells, researchers can identify the specific cellular pathways modulated by the compound. This unbiased approach could reveal novel mechanisms beyond its known anti-infective role and pinpoint specific protein targets responsible for its biological effects, paving the way for further investigation and development.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by rapidly analyzing vast datasets to identify novel drug candidates, predict their properties, and find new uses for existing drugs. nih.govmdpi.com AI can recognize patterns in complex biological data that are often missed by traditional analysis. nih.gov

| AI/ML Application | Potential Use in this compound Research | Expected Outcome |

| Virtual Screening | Screen large databases of microbial proteins to predict binding affinity and inhibitory potential. | Identification of new antimicrobial targets and expansion of its spectrum of activity. mdpi.com |

| Predictive Modeling | Use QSAR models to predict the bioactivity and physicochemical properties of novel derivatives. | Design of new molecules with enhanced therapeutic properties. nih.gov |

| Pathway Analysis | Analyze omics data from treated cells to identify affected biological pathways and potential new indications. | Repurposing the compound for non-infectious diseases. nih.govrecursion.com |

Methodological Advancements in Pre-clinical Study Design

The reproducibility and translational success of preclinical research heavily depend on rigorous study design. researchgate.net Recent emphasis has been placed on improving the quality of in vivo studies to ensure that the findings are robust and reliable before advancing to human trials. nih.gov

Future preclinical studies involving this compound must incorporate these advancements. Key principles include the clear definition of a research hypothesis, the use of randomization and blinding to reduce bias, and formal sample size calculations to ensure studies are adequately powered. nih.gov The choice of an appropriate animal model that closely mimics the human condition under investigation is critical. mdpi.com Adherence to reporting guidelines will ensure transparency and allow for critical evaluation of the results. By applying these rigorous standards, future preclinical evaluations of this compound will yield higher quality data, providing a more solid foundation for any potential clinical translation.

Future Research Directions in Understanding Fundamental Biological Activity

Emerging preclinical technologies provide a powerful toolkit to re-examine established compounds like this compound. Future research should pivot towards a deeper, mechanistic understanding of its fundamental biological activity, moving beyond its historical context.

The integration of patient-derived organoids, organs-on-a-chip, multi-omics, and AI offers a synergistic approach. Organoids can provide clinically relevant efficacy data, while omics can uncover the molecular basis of these effects. AI can then integrate this complex data to predict new applications and guide the design of next-generation compounds. A primary future direction will be to use these integrated platforms to explore potential immunomodulatory effects, as hinted at in some patent literature, or to investigate its activity in the context of polymicrobial communities (biofilms), which are a significant clinical challenge. Such research will be pivotal in unlocking the full therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.